![molecular formula C24H17ClN4O4 B2520705 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358102-00-7](/img/structure/B2520705.png)

2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

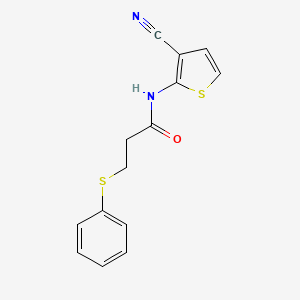

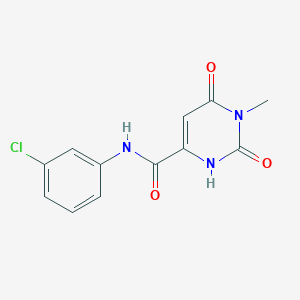

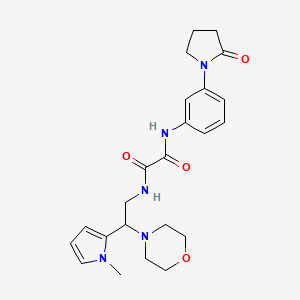

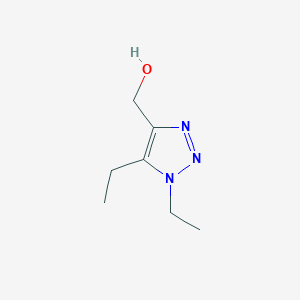

The compound "2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential properties and activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multi-step reactions, starting with the formation of Schiff bases and proceeding through cyclization reactions. For instance, the synthesis of a novel pyrazole derivative with a benzo[d][1,3]dioxol moiety was achieved through a series of reactions including elemental analysis, FT-IR, NMR, MS, and UV-visible spectra, followed by confirmation via single-crystal X-ray diffraction studies . Similarly, other related compounds were synthesized using catalysts like p-toluenesulfonic acid (PTSA) for cyclization , or by condensation reactions followed by Vilsmeier–Haack reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography, which reveals the conformation and dihedral angles between rings in the molecules . The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods by HF, DFT/B3LYP functional in combination with different basis sets and solvent environments . These techniques would be essential in analyzing the molecular structure of the target compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular interactions. For example, the presence of hydrogen bonds, π-π stacking interactions, and other intermolecular forces contribute to the stability and reactivity of the molecules . The compound's reactivity could also be influenced by the presence of substituents on the aromatic rings, as seen in the synthesis of various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse. The thermal decomposition of these compounds can be studied using thermogravimetric analysis . The presence of specific functional groups can confer properties such as antimicrobial and antioxidant activities . The polarizability and hyperpolarizability values can be discussed to understand the nonlinear optical properties of the compounds . The target compound's properties would likely be influenced by its molecular structure and substituents, which could be predicted using similar analytical methods.

Wissenschaftliche Forschungsanwendungen

Structural Elucidation and Analysis

- Pyrazole derivatives are synthesized and characterized through techniques like NMR, mass spectral analysis, and X-ray diffraction studies. These methods confirm molecular structures and crystalline forms, contributing to our understanding of molecular interactions and stability. For instance, a study on a novel pyrazole derivative highlighted its chiral properties and the stabilization of its crystal structure through inter and intra-molecular hydrogen bonds, as elucidated through Hirshfeld surface analysis (Naveen et al., 2018).

Antimicrobial and Antifungal Activities

- Some pyrazole and pyrazoline derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The activity is assessed against various microorganisms, showing promise in addressing resistance issues (Hassan, 2013; Jayanna et al., 2013).

Anticancer and Cytotoxic Studies

- Pyrazole derivatives are also explored for their cytotoxic effects against cancer cell lines, such as A549 lung cancer cells. The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their preliminary biological evaluation indicate potential therapeutic applications in cancer treatment (Zhang et al., 2008).

Molecular Docking and QSAR Studies

- Research includes molecular docking and quantitative structure-activity relationship (QSAR) studies to understand the interaction between these compounds and biological targets. This approach aids in the design of more potent and selective agents, whether they are aimed at microbial pathogens or cancer cells (Palkar et al., 2017).

Photophysical and Chemosensor Applications

- Certain pyrazoline derivatives demonstrate unique photophysical properties, making them suitable as fluorescent chemosensors for metal ion detection. This application is particularly relevant in environmental monitoring and analytical chemistry (Khan, 2020).

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O4/c1-14-19(26-23(33-14)16-3-2-4-17(25)9-16)12-28-7-8-29-20(24(28)30)11-18(27-29)15-5-6-21-22(10-15)32-13-31-21/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUAYRTYIYTZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)

![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)

![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)